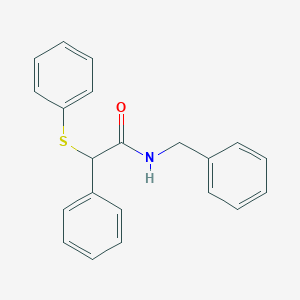
1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BBP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BBP is a heterocyclic molecule that contains a pyrimidine and a thioxo group, which are important for its biological activity.
Aplicaciones Científicas De Investigación
1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have antitumor, antifungal, and antibacterial activity. 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used as a building block for the synthesis of metal-organic frameworks and as a dopant in organic semiconductors. In environmental science, 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential use as a fluorescent probe for detecting heavy metal ions in water.
Mecanismo De Acción
The mechanism of action of 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to act by inhibiting enzymes involved in DNA replication and repair. 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have both biochemical and physiological effects. Biochemically, 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of topoisomerase II, as mentioned above. Physiologically, 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have antitumor, antifungal, and antibacterial activity. 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to induce DNA damage and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its relative ease of synthesis. 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized in a laboratory setting using relatively simple procedures and equipment. Another advantage of using 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its potential applications in various scientific fields, as discussed above. One limitation of using 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its potential toxicity. 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have cytotoxic effects on cancer cells, but it may also have toxic effects on normal cells.
Direcciones Futuras
There are several future directions for research on 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One future direction is to further investigate its potential applications in medicinal chemistry, materials science, and environmental science. Another future direction is to study its mechanism of action in more detail, including its effects on other enzymes involved in DNA replication and repair. Additionally, future research could focus on developing more potent and selective derivatives of 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione for use in cancer treatment and other applications.
Métodos De Síntesis
1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized by reacting 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to form 5-(4-bromobenzylidene)-2,4-dioxothiazolidine. This intermediate can then be reacted with urea in the presence of sodium methoxide to form 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The synthesis of 1-allyl-5-(4-bromobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-2-7-17-13(19)11(12(18)16-14(17)20)8-9-3-5-10(15)6-4-9/h2-6,8H,1,7H2,(H,16,18,20)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDRQSJWJKTOFC-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)Br)C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-bromophenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5142708.png)
![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B5142715.png)

![2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5142729.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5142738.png)
![ethyl 4-({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5142748.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5142750.png)
![methyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}benzoate](/img/structure/B5142752.png)
![2-{[4-allyl-5-(3-hydroxy-2-naphthyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B5142756.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5142759.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5142765.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5142775.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5142778.png)
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5142795.png)